Benzene, 1-((2-(3-chloro-4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
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Overview
Description
Benzene, 1-((2-(3-chloro-4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that features a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(3-chloro-4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene rings using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Nucleophilic Substitution:
Ether Formation: The propoxy group is introduced through etherification reactions, typically involving the reaction of an alcohol with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the aromatic ring or the side chains are oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: Cl₂/FeCl₃, Br₂/FeBr₃, HNO₃/H₂SO₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Benzene, 1-((2-(3-chloro-4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-((2-(3-chloro-4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the functional groups present and their ability to form bonds or interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar in structure but lacks the propoxy and phenoxy groups.
Benzene, 1-phenoxy-: Contains the phenoxy group but lacks the chloromethyl and propoxy groups.
Benzene, 1-(2-methylpropoxy)-: Contains the propoxy group but lacks the chloromethyl and phenoxy groups.
Properties
CAS No. |
80844-24-2 |
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Molecular Formula |
C24H25ClO2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-chloro-1-methyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-12-13-20(15-23(18)25)24(2,3)17-26-16-19-8-7-11-22(14-19)27-21-9-5-4-6-10-21/h4-15H,16-17H2,1-3H3 |
InChI Key |
YQOOSGPMAQFBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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